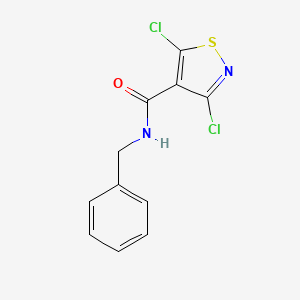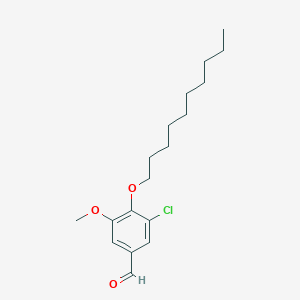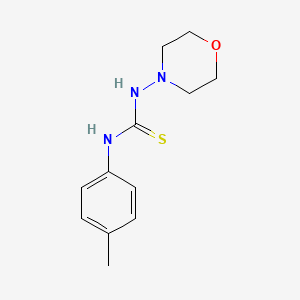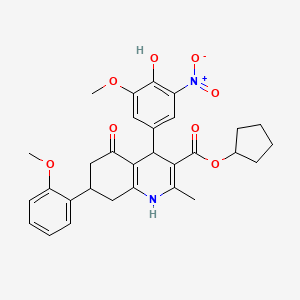![molecular formula C15H15N5OS B11077565 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11077565.png)
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties . The presence of the 1,2,4-triazole ring in its structure makes it a significant compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 1-naphthylacetyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also reduce reaction times and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can bind to various enzymes and receptors, inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a 1,2,4-triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Ribavirin: An antiviral drug with a 1,2,4-triazole moiety.
Uniqueness
2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(1-NAPHTHYL)ACETAMIDE is unique due to the presence of both the 1,2,4-triazole ring and the naphthyl group. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H15N5OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C15H15N5OS/c1-10-18-19-15(20(10)16)22-9-14(21)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9,16H2,1H3,(H,17,21) |
InChI Key |
WJBSOCJTJLRGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-acetyl-6'-amino-5'-cyano-2'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11077482.png)


![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11077505.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11077510.png)
![N,N,N',N'-tetraethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine 8,17-dioxide](/img/structure/B11077520.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11077532.png)
![Methyl 2-[({4-[(2-chlorobenzyl)oxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11077541.png)
![4-bromo-N-[2-(3-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11077545.png)
![N-[(1Z)-3-{[2-(1H-indol-2-yl)ethyl]amino}-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B11077553.png)

![(10R,11S,15R,16S)-16-(4-fluorobenzoyl)-13-propyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B11077569.png)
![4-(1-benzyl-1H-indol-3-yl)-N-{4-[chloro(difluoro)methoxy]phenyl}butanamide](/img/structure/B11077585.png)
